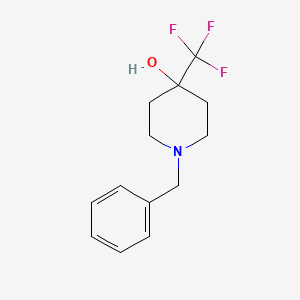

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)12(18)6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,18H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROXBGWEKOTEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228302 | |

| Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-70-4 | |

| Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Benzyl 4 Trifluoromethyl Piperidin 4 Ol

Reactions Involving the C-4 Hydroxyl Group

The C-4 hydroxyl group in 1-benzyl-4-(trifluoromethyl)piperidin-4-ol is a tertiary alcohol. Its reactivity is sterically hindered and electronically influenced by the adjacent trifluoromethyl (CF3) group. This substitution generally makes the alcohol less nucleophilic and can complicate reactions that proceed through carbocation intermediates.

Etherification and Esterification

The conversion of the tertiary hydroxyl group to an ether or an ester is a key transformation. However, direct etherification of tertiary alcohols can be challenging. While methods for the trifluoromethylation of tertiary alcohols using reagents like silver triflate and Selectfluor with TMSCF3 have been developed, the formation of simple alkyl or aryl ethers from this compound is not widely documented in readily available literature. researchgate.net The steric bulk and the deactivating effect of the CF3 group can impede standard Williamson ether synthesis conditions. More specialized and forceful methods may be required to achieve etherification. chemrevlett.comorganic-chemistry.org

Esterification of tertiary alcohols is also often difficult due to steric hindrance. Standard Fischer esterification conditions are generally ineffective. More reactive acylating agents are typically necessary. The synthesis of α-trifluoromethyl esters has been achieved through various methods, including the reaction of ketene (B1206846) silyl (B83357) acetals with electrophilic trifluoromethylating reagents. organic-chemistry.org For a pre-formed tertiary trifluoromethyl carbinol like the title compound, acylation would likely require the use of highly reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, often in the presence of a suitable base to facilitate the reaction. The synthesis of trifluoromethyl ketones from esters using reagents like fluoroform and KHMDS in triglyme (B29127) has been documented, highlighting the interest in related fluorine-containing functionalities. beilstein-journals.orgnih.gov

Table 1: General Conditions for Etherification and Esterification of Tertiary Alcohols

| Transformation | Reagent(s) | General Conditions | Applicability to Target Compound |

| Etherification | Silver triflate, Selectfluor, TMSCF3 | Room temperature | Potentially applicable for trifluoromethyl ether formation researchgate.net |

| Alkyl Halide, Strong Base (e.g., NaH) | Elevated temperatures | Challenging due to steric hindrance and electronic effects | |

| Esterification | Acid Chloride/Anhydride, Base (e.g., Pyridine (B92270), DMAP) | Anhydrous conditions, often at or below room temperature | Likely required due to the hindered nature of the alcohol |

| Carboxylic Acid, DCC, DMAP | Anhydrous solvent (e.g., CH2Cl2) | A standard method for sterically hindered alcohols |

Dehydration Reactions

The dehydration of tertiary alcohols to form alkenes is a common acid-catalyzed elimination reaction. rsc.orgnih.gov For this compound, treatment with a strong acid such as sulfuric or phosphoric acid at elevated temperatures would be expected to lead to the formation of 1-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine. The reaction typically proceeds through an E1 mechanism involving the formation of a tertiary carbocation intermediate. researchgate.net The stability of this carbocation is a critical factor. The electron-withdrawing trifluoromethyl group can destabilize an adjacent positive charge, potentially making the dehydration of this specific alcohol more difficult than for its non-fluorinated counterparts. google.com Alternative, milder dehydration methods, such as using triphenylphosphine (B44618) and iodine, have been employed for tertiary alcohols and could be applicable. acs.org

Table 2: Conditions for Dehydration of Tertiary Alcohols

| Reagent(s) | General Conditions | Expected Product from Target Compound |

| Concentrated H2SO4 or H3PO4 | High temperatures (e.g., 25–80 °C for typical tertiary alcohols) rsc.orgnih.gov | 1-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |

| Phosphorous oxychloride (POCl3), Pyridine | 0 °C to reflux | 1-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |

| Triphenylphosphine, Iodine | Reflux in a suitable solvent | 1-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine acs.org |

Oxidation Pathways

The oxidation of tertiary alcohols is not possible without cleavage of a carbon-carbon bond. Therefore, this compound is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids. The oxidation of α-trifluoromethyl alcohols to the corresponding ketones is a known transformation, but this applies to secondary alcohols. organic-chemistry.orggoogle.com Studies on the oxidation of other piperidinols, such as N-methyl-piperidin-4-ol, with reagents like vanadium(V), have shown that the reaction proceeds via C-H bond fission to form the corresponding piperidinone. niscpr.res.in However, for the title compound, which is a tertiary alcohol, such a pathway is not directly applicable to the alcohol carbon itself.

Reactivity of the Piperidine (B6355638) Nitrogen (Tertiary Amine)

The nitrogen atom in the piperidine ring is a tertiary amine, making it nucleophilic and basic. It can readily undergo reactions at the nitrogen center, such as quaternization and N-debenzylation.

Quaternization Reactions

As a tertiary amine, the piperidine nitrogen of this compound can react with alkyl halides in a Menshutkin-type reaction to form quaternary ammonium (B1175870) salts. nih.govnih.gov For example, treatment with an alkyl halide like methyl iodide would yield the corresponding N-benzyl-N-methyl-4-(trifluoromethyl)-4-hydroxypiperidinium iodide. The rate and success of this reaction can be influenced by the solvent and the nature of the alkylating agent. Studies on the quaternization of other substituted piperidines have shown that the reaction is generally efficient. researchgate.net

Table 3: General Conditions for Quaternization of Tertiary Amines

| Alkylating Agent | Solvent | General Conditions | Expected Product from Target Compound |

| Methyl Iodide | Acetonitrile, Acetone, or Methanol (B129727) | Room temperature to reflux | N-benzyl-N-methyl-4-(trifluoromethyl)-4-hydroxypiperidinium iodide |

| Ethyl Bromide | Acetonitrile or DMF | Room temperature to reflux | N-benzyl-N-ethyl-4-(trifluoromethyl)-4-hydroxypiperidinium bromide |

| Benzyl (B1604629) Chloride | Acetone or Dichloroethane | Room temperature to reflux | N,N-dibenzyl-4-(trifluoromethyl)-4-hydroxypiperidinium chloride |

N-Debenzylation Strategies (e.g., Hydrogenolysis, Chloroformates)

The removal of the N-benzyl group is a common and important transformation in the chemistry of piperidine derivatives, often used as a deprotection step. nih.gov

Catalytic Hydrogenolysis: A standard method for N-debenzylation is catalytic hydrogenolysis. nih.gov This typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). google.com This reaction cleaves the benzylic C-N bond, yielding the secondary piperidine, 4-(trifluoromethyl)piperidin-4-ol (B1356774), and toluene (B28343) as a byproduct. The presence of an acid, such as acetic acid, can sometimes facilitate this reaction, especially in cases where the amine is part of a more complex, acid-sensitive molecule. nih.gov

Chloroformate Reagents: An alternative to hydrogenolysis, particularly useful when other functional groups in the molecule are sensitive to reduction, is the use of chloroformate reagents. chemrevlett.comnih.gov 1-Chloroethyl chloroformate (ACE-Cl) is a widely used reagent for this purpose. The reaction proceeds through a carbamate (B1207046) intermediate, which is then cleaved, typically by treatment with methanol, to give the secondary amine hydrochloride. This method is known to be effective for the debenzylation of a variety of tertiary amines, including N-benzylpiperidines. nuph.edu.ua

Table 4: N-Debenzylation Strategies for N-Benzylpiperidines

| Method | Reagent(s) | General Conditions | Expected Product from Target Compound |

| Catalytic Hydrogenolysis | H2, Pd/C | Methanol or Ethanol (B145695) solvent, often with added acid (e.g., HOAc) nih.gov | 4-(Trifluoromethyl)piperidin-4-ol |

| Chloroformate Cleavage | 1. 1-Chloroethyl chloroformate (ACE-Cl), Dichloroethane 2. Methanol | 1. Reflux 2. Reflux | 4-(Trifluoromethyl)piperidin-4-ol hydrochloride nuph.edu.ua |

Further N-Alkylation or Acylation (after debenzylation)

The removal of the N-benzyl group from this compound yields the secondary amine, 4-(trifluoromethyl)piperidin-4-ol. This intermediate serves as a versatile scaffold for the synthesis of a wide array of N-substituted piperidine derivatives through N-alkylation and N-acylation reactions. The lone pair of electrons on the secondary amine nitrogen is nucleophilic and readily reacts with various electrophiles.

N-Acylation: N-acylation is a common strategy to introduce functional groups onto the piperidine nitrogen. This is typically achieved by reacting the debenzylated piperidine with acylating agents such as acyl chlorides or carboxylic acids in the presence of coupling agents. For instance, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have been synthesized, demonstrating the feasibility of N-acylation on similar piperidine cores. In these syntheses, compounds like N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one and N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one were created via aldol (B89426) condensation followed by acylation. nih.gov These reactions highlight the utility of the piperidone scaffold in creating diverse molecules with potential anti-inflammatory properties by inhibiting the production of signaling molecules like TNF-α, IL-6, and nitric oxide. nih.gov

Another example involves the synthesis of conjugates where a piperazine (B1678402) ring, attached to other functionalities, is acylated. nih.gov While not a direct acylation of the title compound's core, the chemistry is analogous. For example, the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives involves the coupling of a carboxylic acid with a piperazine. nih.gov Similarly, the secondary amine of 4-(trifluoromethyl)piperidin-4-ol could be coupled with various carboxylic acids, including heteroaromatic ones, to generate a library of amide derivatives.

N-Alkylation: Further N-alkylation can be achieved by reacting the secondary amine with alkyl halides or through reductive amination. The synthesis of N-substituted piperidine derivatives often involves the reaction of the piperidine core with various electrophiles. For example, the synthesis of benzylpiperidine and benzylpiperazine derivatives as reversible inhibitors involves multiple steps, including the condensation of piperidine intermediates with other molecules. unisi.it The reaction of the debenzylated piperidine with a suitable alkyl halide, such as a substituted benzyl bromide, in the presence of a base would yield the corresponding N-alkylated product.

The following table summarizes representative N-acylation and N-alkylation reactions on piperidine scaffolds.

| Reaction Type | Reagents and Conditions | Product Type | Research Finding |

| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., DCM) | N-acyl-4-(trifluoromethyl)piperidin-4-ol | Introduction of various acyl groups to modulate properties. |

| N-Acylation | Carboxylic acid, coupling agent (e.g., HATU, DIPEA), solvent (e.g., DMF) | N-acyl-4-(trifluoromethyl)piperidin-4-ol | Synthesis of amide-linked conjugates. unisi.it |

| N-Alkylation | Alkyl halide (e.g., R-Br), base (e.g., K₂CO₃), solvent (e.g., DMF) | N-alkyl-4-(trifluoromethyl)piperidin-4-ol | Introduction of diverse alkyl substituents. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-alkyl-4-(trifluoromethyl)piperidin-4-ol | Forms N-alkyl derivatives under mild conditions. |

Transformations Involving the Trifluoromethyl Group

Stability of the Trifluoromethyl Group under Reaction Conditions

The trifluoromethyl (CF₃) group is a hallmark of chemical stability, a property that is largely attributed to the strength of the carbon-fluorine (C-F) bond. mdpi.com The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the trifluoromethyl group exceptionally resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com

In the context of this compound and its derivatives, the CF₃ group is expected to remain intact under a wide range of reaction conditions. This includes the conditions typically employed for N-debenzylation, N-alkylation, N-acylation, and various functionalizations at other positions of the piperidine ring. The introduction of fluorine, and particularly the CF₃ group, into organic molecules is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govrsc.org The strong electron-withdrawing nature of the CF₃ group also contributes to its stability and influences the reactivity of the parent molecule. mdpi.com

Potential for Derivatization or Removal (if applicable)

Given the high stability of the trifluoromethyl group, its derivatization or removal is challenging and generally requires harsh reaction conditions or specific activation of the molecule.

Derivatization: While direct derivatization of the CF₃ group is uncommon, there are instances where it can be transformed. Research has shown that anionically activated trifluoromethyl groups can react with nucleophiles to form new heterocyclic structures. lookchem.com This process typically involves the elimination of hydrogen fluoride (B91410) (HF) to generate a difluoromethide intermediate, which is then attacked by a nucleophile. lookchem.com This sequence can be repeated to replace all three fluorine atoms. However, this reactivity is highly dependent on the electronic environment of the CF₃ group, often requiring activation by a strongly electron-withdrawing group on an adjacent aromatic or heteroaromatic ring. Whether such a transformation is feasible for this compound would depend on the ability to sufficiently activate the CF₃ group.

Removal: The removal of a trifluoromethyl group is a synthetically difficult transformation due to the strength of the C-F bonds. There are no general methods for the facile cleavage of a CF₃ group from an aliphatic carbon, such as the C-4 position of the piperidine ring in the title compound. Its removal would likely require drastic conditions that would not be compatible with the rest of the molecule. Therefore, in the context of typical synthetic transformations, the trifluoromethyl group in this compound is considered a non-labile substituent.

Ring Transformations and Rearrangements

The piperidine ring, particularly when substituted with functional groups that can act as leaving groups or participate in intramolecular reactions, can undergo various transformations and rearrangements.

One notable rearrangement applicable to structures similar to the title compound is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction can lead to the formation of 2-substituted 2-(trifluoromethyl)pyrrolidines. researchgate.net This type of transformation often proceeds through the formation of an aziridinium (B1262131) ion intermediate, followed by ring opening. For the title compound, a similar rearrangement would likely require modification of the 4-hydroxyl group into a suitable leaving group.

Conversely, ring expansion reactions are also a known method for synthesizing piperidine derivatives. For example, 2-(trifluoromethyl)piperidines can be accessed through the ring expansion of appropriately substituted pyrrolidines. mdpi.comscienceopen.com This typically involves an aziridinium intermediate. mdpi.comscienceopen.com Another approach involves the ring expansion of 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) derivatives by reaction with various nucleophiles to yield functionalized trifluoromethylated piperidines. researchgate.netnih.gov

The following table outlines key ring transformation reactions involving piperidine and related heterocyclic systems.

| Transformation Type | Starting Material | Product | Key Features |

| Ring Contraction | 3-Hydroxy-3-(trifluoromethyl)piperidine | 2-Substituted 2-(trifluoromethyl)pyrrolidine | Proceeds via an aziridinium ion intermediate after activation of the hydroxyl group. researchgate.net |

| Ring Expansion | Substituted Pyrrolidine (B122466) | Substituted Piperidine | A method to access piperidines from five-membered rings. mdpi.comscienceopen.com |

| Ring Expansion | Substituted Aziridine (B145994) | Functionalized Piperidine | Triggered by nucleophilic attack on an alkylated aziridine derivative. researchgate.netnih.gov |

Functionalization at Other Piperidine Ring Positions (C-2, C-3, C-5, C-6)

Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at positions other than the nitrogen atom or the C-4 position. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the piperidine core.

Functionalization at C-2 (α-position): The C-2 position, being adjacent to the nitrogen atom, is electronically activated and a prime target for functionalization. Various methods have been developed for the α-functionalization of piperidines. Photoredox catalysis has been employed for the α-amino C-H arylation of piperidines. nih.gov This method allows for the introduction of aryl groups at the C-2 position with high diastereoselectivity. The reaction conditions can be tuned to favor the formation of specific stereoisomers. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are another effective method for C-2 functionalization. The site selectivity of these reactions can be controlled by the choice of catalyst and the N-protecting group on the piperidine. nih.gov

Functionalization at C-3 and C-5 (β-positions): The C-H bonds at the C-3 and C-5 positions are generally less reactive than those at the C-2 position due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov However, functionalization at these positions is still achievable. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, can provide access to 3-substituted piperidines. nih.gov

Functionalization at C-6: Similar to the C-2 position, the C-6 position is also an α-position and can be functionalized using similar methods, such as C-H activation strategies. nih.govresearchgate.net For N-substituted piperidines, the C-2 and C-6 positions are often electronically equivalent, although steric factors can lead to preferential reaction at one site over the other.

The table below summarizes selected methods for the functionalization of the piperidine ring at various positions.

| Position | Method | Reagents/Catalyst | Product Type | Research Finding |

| C-2 | Photoredox Catalysis | Ir(ppy)₃, Cyanoarene | 2-Arylpiperidine | Highly diastereoselective α-amino C-H arylation. nih.gov |

| C-2 | C-H Insertion | Rh₂(R-TCPTAD)₄, Donor/Acceptor Carbene | 2-Substituted Piperidine | Catalyst and protecting group control site selectivity. nih.gov |

| C-3 | Cyclopropanation/Ring-Opening | Rh₂(S-2-Cl-5-BrTPCP)₄, N-Boc-tetrahydropyridine | 3-Substituted Piperidine | Indirect method for β-functionalization. nih.gov |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol in solution. A suite of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule. The synthesis of this compound is typically achieved through the nucleophilic addition of a trifluoromethyl group, using a reagent like (Trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent), to the carbonyl group of 1-Benzyl-4-piperidone. chemicalbook.comrsc.org

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide the foundational data for structural analysis. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its precursor, 1-Benzyl-4-piperidone, and known substituent effects. chemicalbook.comchemicalbook.comsigmaaldrich.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The five protons of the phenyl group would appear in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely appear as a singlet around δ 3.5-3.6 ppm. The piperidine ring protons would be observed as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm), with protons closer to the nitrogen atom appearing at a lower field. The hydroxyl proton is expected to be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The transformation of the C4-carbonyl in the precursor (1-Benzyl-4-piperidone, δ ~208 ppm) to a quaternary, alcohol-bearing carbon in the product would be a key indicator of a successful reaction. This C4 carbon signal is expected to shift significantly upfield into the δ 70-80 ppm range. The CF₃ group itself would appear as a quartet due to one-bond coupling with the three fluorine atoms.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Benzyl-CH₂ | ~3.55 | Singlet |

| Piperidine-H (C2, C6) | 2.60 - 2.80 | Multiplet |

| Piperidine-H (C3, C5) | 1.70 - 1.90 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| Phenyl-C (quaternary) | ~138 | |

| Phenyl-C (CH) | 127 - 129 | |

| Benzyl-CH₂ | ~63 | |

| Piperidine-C4 | 70 - 80 | Quartet (due to J-coupling with F) |

| CF₃ | ~125 | Quartet (¹JCF) |

| Piperidine-C2, C6 | ~52 |

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. mdpi.com For a CF₃ group attached to a tertiary alcohol carbon, the chemical shift is typically observed in the range of δ -75 to -80 ppm relative to a CFCl₃ standard. rsc.org This distinct signal provides unambiguous evidence for the presence and specific environment of the trifluoromethyl group.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond connectivities between nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. Key correlations would be expected between the adjacent protons on the piperidine ring (H2/H3 and H5/H6), helping to trace the spin system of the heterocyclic ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton assignments in the piperidine and benzyl groups to their corresponding carbon signals in the ¹³C NMR spectrum. rsc.org

From the benzylic CH₂ protons to the C2 and C6 carbons of the piperidine ring.

From the benzylic CH₂ protons to the quaternary carbon of the phenyl ring.

From the piperidine protons at C3/C5 to the C4 carbon.

From the piperidine protons at C3/C5 to the CF₃ carbon.

The piperidine ring exists in a chair conformation that can undergo ring inversion. Additionally, rotation around the N-benzyl bond can be restricted. Variable Temperature (VT) NMR spectroscopy is the technique used to study these dynamic processes. rsc.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where ring inversion is fast on the NMR timescale, the axial and equatorial protons on the piperidine ring may give averaged, sharp signals. As the temperature is lowered, the rate of inversion slows, leading to signal broadening and eventual decoalescence into separate signals for the distinct axial and equatorial environments. chemicalbook.com Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₆F₃NO), the exact mass would be 259.1184 g/mol .

Alpha-cleavage: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91. This is often the base peak in the spectrum.

Loss of Functional Groups: Fragmentation could also occur through the loss of the hydroxyl group (-OH, 17 Da), water (H₂O, 18 Da), or the trifluoromethyl group (-CF₃, 69 Da).

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage to produce various smaller fragment ions.

Predicted Major Fragments in Mass Spectrometry

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 259 | [C₁₃H₁₆F₃NO]⁺ | Molecular Ion (M⁺) |

| 241 | [M - H₂O]⁺ | Loss of water |

| 190 | [M - CF₃]⁺ | Loss of trifluoromethyl group |

| 91 | [C₇H₇]⁺ | Alpha-cleavage (Tropylium ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to study its electronic transitions, respectively.

The IR spectrum provides valuable information about the covalent bonds within the molecule. nist.govnist.gov For this compound, the key expected absorption bands are:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidine and benzyl methylene groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorption bands in the 1100-1200 cm⁻¹ range.

C-O Stretch: The stretching vibration for a tertiary alcohol C-O bond typically appears as a strong band around 1150-1200 cm⁻¹.

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the chromophore of the benzyl group. It would be expected to show weak benzene-like absorptions (the B-band) with fine structure around 250-270 nm, arising from π → π* transitions within the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

A typical X-ray crystallography experiment involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Illustrative Crystallographic Data Table for a Piperidine Derivative

While awaiting experimental data for the title compound, the following table illustrates the type of crystallographic parameters that would be determined. The data presented is hypothetical and based on typical values for similar organic compounds.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₁₆F₃NO |

| Formula Weight | 259.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.9 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1280 |

| Z | 4 |

| Density (calculated) | 1.345 g/cm³ |

| R-factor | < 0.05 |

This compound possesses a chiral center at the C4 position of the piperidine ring. This means the molecule can exist as a pair of enantiomers. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that the crystal is non-centrosymmetric and the data is of sufficient quality. The most common method for this is the use of anomalous dispersion, often referred to as the Flack or Bijvoet method.

In this method, the scattering of X-rays by the atoms in the crystal is slightly affected by the absorption edges of the atoms, leading to small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute stereochemistry of the molecule can be determined. For organic molecules containing only light atoms (C, H, N, O, F), the anomalous scattering effects are weak. However, with modern diffractometers and data processing techniques, it is often possible to obtain a reliable absolute structure determination.

In the absence of a heavy atom, the synthesis of a derivative containing a heavier atom (e.g., bromine or a metal) can be employed to enhance the anomalous scattering signal and facilitate a more robust determination of the absolute configuration.

The solid-state conformation of this compound would be definitively established through X-ray crystallography. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, the bulky benzyl group on the nitrogen atom is anticipated to preferentially occupy an equatorial position to minimize steric hindrance. The substituents at the C4 position, the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, will also adopt specific orientations. The relative orientation of these groups (axial vs. equatorial) would be precisely determined from the crystallographic data, providing crucial information about the molecule's steric and electronic properties in the solid state. Studies on related piperidin-4-one derivatives have confirmed the prevalence of the chair conformation for the piperidine ring. researchgate.net

The torsional angles between the various parts of the molecule, such as the orientation of the benzyl group relative to the piperidine ring and the rotation around the C4-C(F₃) bond, would also be quantified. This detailed conformational information is vital for understanding the molecule's potential interactions with biological targets or its role in designing more complex chemical structures.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular forces. The study of these interactions and the resulting extended structures is the realm of supramolecular chemistry.

For this compound, the key intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (from the H atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This can lead to the formation of various supramolecular motifs, such as chains or dimers of molecules linked by O-H···O hydrogen bonds.

C-H···F interactions: The trifluoromethyl group can act as a weak hydrogen bond acceptor.

C-H···π interactions: The hydrogen atoms of the piperidine or benzyl groups can interact with the electron-rich π-system of the benzyl group of a neighboring molecule.

π-π stacking: The aromatic benzyl groups of adjacent molecules may engage in stacking interactions.

The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. Analysis of the crystal packing provides insights into the stability of the solid-state form and can be crucial for understanding the physical properties of the material. Studies on other fluorinated organic compounds have highlighted the importance of such weak interactions in directing the supramolecular assembly. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol, such studies would provide invaluable insights into its structure and electronic characteristics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can reveal information about conformational changes, intermolecular interactions, and the stability of molecular complexes, which is particularly valuable in the context of drug design and materials science.

While no specific molecular dynamics simulations for this compound have been reported, studies on analogous N-benzyl piperidine (B6355638) derivatives highlight the utility of this approach. For instance, computational investigations, including molecular simulations, have been employed to understand the binding mode of N-benzyl-4,4-disubstituted piperidines to the influenza virus hemagglutinin (HA) protein. ub.edu In such studies, a proposed binding pocket for these inhibitors was identified near the fusion peptide at the HA2 subunit. ub.edu The simulations revealed key interactions, such as π-stacking between the N-benzylpiperidine moiety and aromatic residues of the protein (specifically F9HA2 and Y119HA2), and a salt bridge formation between the protonated piperidine nitrogen and an acidic residue (E120HA2). ub.edu These types of detailed interaction analyses are crucial for rational drug design and for explaining the structure-activity relationships (SAR) observed in biological assays. ub.edu

For this compound, MD simulations could be similarly employed to investigate its interactions with potential biological targets. Key areas of investigation would include:

Conformational Analysis: Determining the preferred conformations of the piperidine ring and the relative orientations of the benzyl (B1604629) and trifluoromethyl groups.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can influence its solubility and reactivity.

Binding to Biological Targets: If a biological target is known, MD simulations can predict the binding pose, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is invaluable for optimizing the structure of the compound to enhance its potency and selectivity.

A typical setup for such a simulation would involve the parameters outlined in the table below.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the water molecules surrounding the solute. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | Nanoseconds to Microseconds | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. |

Reaction Mechanism Studies Using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control selectivity. While specific computational studies on the reaction mechanism for the synthesis of this compound are not documented, the synthesis of related trifluoromethylated piperidines provides a framework for how such studies could be conducted.

The synthesis of α-trifluoromethyl piperidine derivatives has been reviewed, showcasing various synthetic strategies, including cyclization reactions, and modifications of existing piperidine rings. mdpi.com A common method for introducing a trifluoromethyl group to a carbonyl is through nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF₃). The synthesis of 4-hydroxy-4-trifluoromethylpiperidines would likely involve the reaction of an N-benzyl-4-piperidone with a suitable trifluoromethylating agent.

A computational study of this reaction mechanism using DFT could involve the following steps:

Reactant and Reagent Modeling: The geometries of the N-benzyl-4-piperidone and the trifluoromethylating agent would be optimized.

Transition State Searching: The transition state for the nucleophilic attack of the trifluoromethyl anion (or its equivalent) on the carbonyl carbon of the piperidone would be located. This is a critical step as the energy of the transition state determines the reaction rate.

Intermediate and Product Analysis: The geometries of any intermediates and the final product, this compound, would be optimized.

Stereoselectivity Analysis: If chiral catalysts or auxiliaries are used, computational methods can help to explain the origin of the observed stereoselectivity by comparing the energies of the diastereomeric transition states.

DFT calculations have been successfully applied to study the structure and properties of other substituted piperidones, providing confidence that this approach would be suitable for studying the synthesis of this compound. nih.gov For example, DFT has been used to optimize the geometry of a 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one and to calculate its HOMO-LUMO energy gap, which relates to its electronic properties and reactivity. nih.gov

The table below summarizes the key computational data that would be sought in a DFT study of the synthesis of this compound.

| Computational Data | Significance |

| Optimized Geometries (Bond lengths, angles, dihedrals) | Provides the most stable three-dimensional structure of reactants, transition states, and products. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and allows for the calculation of zero-point vibrational energies. |

| Activation Energy (ΔG‡) | The energy barrier for the reaction, which is related to the reaction rate. A lower activation energy implies a faster reaction. |

| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction, indicating whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

| HOMO-LUMO Energies and Gap | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provide insights into the electronic structure and reactivity of the molecules. |

| Natural Bond Orbital (NBO) Analysis | Can be used to analyze charge distribution and delocalization within the molecules, providing further insight into bonding and reactivity. |

Applications in Advanced Organic Synthesis and Scaffold Design

Role as a Synthetic Building Block for Complex Heterocyclic Systems

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol and its derivatives are key starting materials for the synthesis of intricate heterocyclic architectures, particularly spirocyclic systems. Heterocyclic compounds are a cornerstone of organic synthesis, forming the basis of many biologically active molecules. sigmaaldrich.com The piperidine (B6355638) moiety within this compound provides a robust framework that can be elaborated into more complex structures. tcichemicals.comnih.gov

Research has demonstrated that piperidin-4-one derivatives, which are structurally related to the title compound, are effective building blocks for a variety of nitrogen-containing heterocycles. googleapis.com A significant application is in the construction of spiro-heterocycles, where one atom is common to two rings. For instance, the condensation of piperidone derivatives can lead to the formation of spiro[dihydropyridine-oxindoles] and other complex spiro compounds. nih.govbeilstein-journals.orgarcjournals.org These reactions often proceed through multi-component domino sequences, offering an efficient pathway to molecular complexity. beilstein-journals.orgresearchgate.net

The synthesis of spiro-piperidine derivatives has been achieved through one-pot, eco-friendly methods, highlighting the utility of the piperidine core in building complex molecular frameworks. nih.gov The trifluoromethyl group adds another layer of utility, often enhancing the properties of the final heterocyclic system. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Piperidine Scaffolds

| Starting Material Class | Resulting Heterocyclic System | Synthetic Approach | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Spiro[dihydropyridine-oxindoles] | Three-component reaction | beilstein-journals.org |

| 1-Benzyl-2,6-diarylpiperidin-4-one | Spiro heterocycles | Multi-step synthesis | nih.gov |

| Isatin and N-2,2,2-trifluoroethylisatin ketimines | Spiro[pyrrolidin-3,2′-oxindoles] | 1,3-dipolar cycloaddition | researchgate.net |

Scaffold for the Construction of Diverse Molecular Libraries

In the field of drug discovery and chemical biology, the generation of molecular libraries with high structural diversity is crucial. Diversity-oriented synthesis (DOS) aims to create collections of complex and varied small molecules to explore chemical space. cam.ac.ukscispace.com The piperidine ring is considered a "privileged scaffold" because it is found in numerous biologically active compounds, making it an excellent starting point for library design. nih.govnih.gov

This compound serves as an ideal scaffold for building such libraries. Its structure allows for appendage diversity, where different functional groups can be introduced at multiple points. cam.ac.uk The benzyl (B1604629) group on the nitrogen and the hydroxyl group at the C4 position are sites for modification, while the piperidine ring itself provides a defined three-dimensional geometry.

A key strategy in DOS involves using a common core and applying various reaction sequences to generate skeletal diversity. scispace.com For example, a general protocol for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed using Anion Relay Chemistry (ARC), which allows for a modular approach to access all possible stereoisomers of the piperidine scaffold. nih.gov The trifluoromethyl group on the scaffold can significantly influence the biological and physicochemical properties of the library members, making the title compound a particularly interesting starting point. nih.govmdpi.com

Precursor for the Synthesis of Specific Compound Classes

Beyond its role as a general scaffold, this compound is a precursor for the synthesis of specific classes of compounds with significant potential in various chemical applications. Piperidin-4-ones, which can be derived from the title compound through oxidation, are versatile intermediates. googleapis.com

These piperidin-4-one intermediates can be used to prepare:

4-Aminopiperidine derivatives: These are valuable compounds in medicinal chemistry, and their synthesis often starts from the corresponding piperidin-4-one. googleapis.com

Bicyclic systems: Compounds like bispidines can be synthesized from piperidin-4-one precursors. googleapis.com

Fluorine-substituted piperidines: There is significant interest in fluorine-containing piperidine derivatives for their potential biological activities. nih.govresearchgate.net The title compound is a direct precursor to this class.

The synthesis of densely substituted piperidines functionalized with a trifluoromethyl group has been a focus of research, leading to the creation of novel compound classes with unique properties. researchgate.net The presence of the benzyl protecting group allows for selective reactions at other parts of the molecule before its potential removal in later synthetic steps.

Chiral Auxiliaries or Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. While this compound itself is achiral, its derivatives have shown potential in stereoselective reactions.

A closely related compound, 1-benzyl-4-(trifluoromethyl)piperidine-2,6-dione , which possesses a pseudo-C2 symmetric structure, has been successfully used in stereoselective crossed aldol (B89426) reactions. rsc.orgmdpi.com By forming a boron bisenolate, this cyclic imide reacts with various aldehydes to produce the desired aldol products with high stereoselectivity. This demonstrates the potential of the trifluoromethyl-piperidine backbone to act as a chiral substrate or auxiliary that can direct the stereochemical outcome of a reaction. mdpi.com

Furthermore, the kinetic resolution of racemic piperidine derivatives is a viable strategy to obtain enantiomerically pure compounds that can then be used as chiral ligands or building blocks. nih.gov Methods using chiral stationary phase HPLC have been developed to resolve racemic piperidines. nih.govmdpi.com The enantioselective acylation of disubstituted piperidines using chiral hydroxamic acids has also been reported, providing a pathway to chiral, non-racemic piperidine-based structures. nih.gov These resolved chiral piperidines are valuable for applications in asymmetric synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C13H16F3NO |

| Piperidin-4-one | Piperidin-4-one | C5H9NO |

| N-Benzyl-4-piperidone | 1-Benzylpiperidin-4-one | C12H15NO |

| Spiro[dihydropyridine-oxindole] | Varies based on substituents | Varies |

| Bispidine | 3,7-Diazabicyclo[3.3.1]nonane | C7H14N2 |

| 4-Aminopiperidine | Piperidin-4-amine | C5H12N2 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for constructing α-trifluoromethylated amines and related piperidines often rely on multi-step processes that may involve harsh reagents or require stringent reaction conditions. scienceopen.comnih.gov Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes to 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol and its derivatives.

Key areas for exploration include:

Catalytic Trifluoromethylation: Investigating novel catalytic systems (e.g., using copper or palladium) for the direct trifluoromethylation of piperidine (B6355638) precursors. mdpi.comacs.org This could streamline the synthesis by reducing the number of steps.

Green Chemistry Approaches: Employing greener solvents, reducing the use of protecting groups, and exploring biocatalysis or electrochemistry to minimize the environmental impact of the synthesis. mdpi.comnih.gov A known method for preparing the related 1-benzyl-4-piperidine formaldehyde (B43269) utilizes a vitride (B8709870) complex as a reducing agent, which is presented as suitable for industrial production due to its simplicity and high yield, offering a potential starting point for greener modifications. google.com

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Catalytic C-H Trifluoromethylation | Direct introduction of a CF3 group onto a pre-formed benzylpiperidone precursor. | Atom economy, reduced step count. |

| Flow-Based Synthesis | Continuous synthesis using microreactors for trifluoromethylation and cyclization steps. | Enhanced safety, scalability, and control. nih.gov |

| Reductive Amination Cascades | Iron-catalyzed reductive amination of suitable amino-keto-esters could offer a direct route to the core structure. mdpi.com | Use of earth-abundant metals, convergent synthesis. |

| [4+2] Cycloadditions | Utilizing dienophiles containing a trifluoromethyl group to construct the piperidine ring. nih.gov | High stereochemical control. |

Exploration of New Reactivity Profiles

The unique combination of a tertiary alcohol, a piperidine nitrogen, and an electron-withdrawing trifluoromethyl group suggests a rich and potentially underexplored reactivity profile for this compound.

Future studies could investigate:

Reactions at the Hydroxyl Group: Exploring derivatization of the tertiary alcohol through etherification, esterification, or substitution reactions to create libraries of new compounds.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements, such as the Meyer-Schuster rearrangement seen in related systems, potentially leading to novel heterocyclic structures. researchgate.net

Trifluoromethyl Group-Directed Reactivity: Studying how the powerful electron-withdrawing nature of the CF3 group influences the reactivity of the piperidine ring and adjacent functional groups, for instance, in electrophilic aromatic substitution on the benzyl (B1604629) group or in reactions involving the piperidine nitrogen.

Advanced Stereochemical Control in Synthesis

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. As stereochemistry is critical for biological activity, developing methods for the stereoselective synthesis of this compound is a significant research goal.

Promising avenues include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the key bond-forming reactions, such as the addition of a trifluoromethyl nucleophile to a piperidone precursor.

Chiral Pool Synthesis: Starting from enantiopure precursors, such as derivatives of pipecolic acid, to construct the desired enantiomer of the final product. researchgate.net

Substrate-Controlled Diastereoselective Reactions: In cases where other stereocenters are present, leveraging the existing stereochemistry to direct the formation of new stereocenters, a strategy that has been successful in the synthesis of related piperidine-2,6-diones. mdpi.com

Integration with Flow Chemistry and Automation Techniques

Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. atomfair.com The integration of these techniques for the synthesis of this compound is a compelling future direction.

Research in this area could focus on:

Developing Continuous Flow Modules: Designing specific flow reactor setups for key synthetic steps, such as trifluoromethylation using Ruppert's reagent or the reduction of pyridine (B92270) precursors. mdpi.commdpi.com Photocatalytic methods in flow have proven effective for the trifluoromethylation of other heterocycles and could be adapted. nih.gov

Automated Synthesis and Optimization: Coupling flow reactors with robotic systems and real-time analytical tools (e.g., in-line NMR or IR spectroscopy) to enable high-throughput screening of reaction conditions and rapid optimization. atomfair.combeilstein-journals.org

Telescoped Synthesis: Creating a fully continuous, multi-step sequence where the crude product from one flow reactor is directly fed into the next, eliminating the need for intermediate isolation and purification. beilstein-journals.org

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting molecular properties and reaction mechanisms. biointerfaceresearch.comresearchgate.net Applying these methods to this compound could provide valuable insights.

Future computational studies could target:

Conformational Analysis: Determining the preferred three-dimensional structure and conformational dynamics of the molecule, which is crucial for understanding its interaction with biological targets or its role in materials.

Reaction Mechanism Elucidation: Modeling the transition states of potential synthetic reactions to understand the factors controlling reactivity and stereoselectivity. This could aid in the rational design of improved catalysts and reaction conditions. researchgate.net

Prediction of Physicochemical Properties: Calculating properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and lipophilicity to predict the molecule's behavior in different environments and its potential for applications in fields like nonlinear optics (NLO). biointerfaceresearch.com

Table 2: Focus Areas for Computational Research

| Research Area | Computational Method | Objective |

| Structural Properties | DFT, Molecular Dynamics | Predict stable conformers, bond lengths, and angles. researchgate.net |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis, Fukui Functions | Identify sites susceptible to nucleophilic or electrophilic attack. |

| Spectroscopic Analysis | TD-DFT | Predict and interpret IR and UV-Vis spectra to aid in characterization. researchgate.net |

| Stereoselectivity | Transition State Modeling | Elucidate the energetic origins of stereoselectivity in asymmetric syntheses. |

Application in Materials Science or Other Non-Biological Fields

While fluorinated heterocycles are prominent in pharmaceuticals, their unique electronic properties also make them attractive candidates for materials science applications. researchgate.netopenaccessjournals.com The presence of the CF3 group, the benzyl moiety, and the heterocyclic core in this compound suggests potential utility beyond biology.

Unexplored avenues include:

Polymer Chemistry: Using the hydroxyl group or the piperidine nitrogen as a handle to incorporate the molecule as a monomer into novel polymers. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Fluorescent Materials: Azaheterocycles can serve as building blocks for fluorescent materials. openaccessjournals.com Future work could explore the derivatization of this compound to create compounds with interesting photophysical properties, such as for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Nonlinear Optical (NLO) Materials: The combination of electron-donating and electron-withdrawing groups within a molecule can lead to significant NLO properties. Computational studies could first screen for this potential, followed by experimental validation. biointerfaceresearch.com

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

- Alkylation : Introducing the benzyl group via nucleophilic substitution using benzyl halides in solvents like ethanol or dichloromethane, with bases (e.g., K₂CO₃) to deprotonate the piperidine nitrogen .

- Trifluoromethylation : The trifluoromethyl group is introduced using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions (e.g., CuI or Pd catalysts) .

- Hydroxyl Group Retention : The 4-hydroxy group is preserved by avoiding strong acidic/basic conditions that might lead to dehydration.

Optimization involves adjusting temperature (often 50–80°C), reaction time (12–24 hr), and catalyst loading (1–5 mol%) to maximize yield (reported 60–85%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is standard .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene groups at δ 2.5–3.5 ppm, and CF₃ as a singlet in ¹⁹F NMR at δ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 274.12 for C₁₃H₁₆F₃NO) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and stereochemistry, critical for verifying the hydroxyl and trifluoromethyl positions .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) separates impurities based on polarity .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, leveraging differential solubility at low temperatures (0–4°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related byproducts, particularly for enantiomeric purity if chiral centers exist .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

- Methodological Answer : The CF₃ group:

- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration (measured via PAMPA assays) .

- Electron-Withdrawing Effects : Alters piperidine ring electron density (verified via DFT calculations), stabilizing intermediates in SN2 reactions or receptor binding .

- Bioactivity : In vitro studies show 10-fold higher affinity for serotonin receptors (5-HT₆ IC₅₀ = 12 nM vs. 150 nM for non-CF₃ analogs) due to hydrophobic interactions and halogen bonding .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Resolution methods include:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., FLIPR Calcium Flux for receptor binding, 37°C, pH 7.4) .

- Analytical Purity Checks : Quantify impurities via LC-MS; re-test batches with >98% purity (by HPLC) to exclude confounding effects .

- Structural Reconfirmation : Use X-ray crystallography to verify if polymorphic forms (e.g., different crystal packings) alter bioactivity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reactions (e.g., oxidation at C4-OH using Gaussian09 with B3LYP/6-31G* basis set) to predict feasibility .

- Retrosynthetic AI Tools : Platforms like Synthia or IBM RXN for Chemistry propose viable pathways (e.g., introducing CF₃ via radical trifluoromethylation) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic stability .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct Formation : At scale, over-alkylation or diastereomer generation occurs. Mitigation: Use flow chemistry (residence time <5 min) to control exothermic reactions and improve selectivity .

- Catalyst Recovery : Immobilize Pd catalysts on silica supports for reuse (5 cycles with <10% activity loss) .

- Purification Efficiency : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.